Lipophilicity Comparison: Enhanced Log P of 4-Ethyl-3-methanesulfonylbenzoic Acid vs. 3-Methanesulfonylbenzoic Acid
The target compound exhibits a calculated octanol-water partition coefficient (Log P) of 1.43, which is approximately 1.3 log units higher than the unsubstituted 3-methanesulfonylbenzoic acid (CAS 5345-27-7), which has a calculated Log P of 0.13 [1]. This difference, derived from the same computational method (JChem) and database (Chembase), indicates a significant increase in lipophilicity conferred by the para-ethyl substitution. Higher Log P values correlate with increased membrane permeability but also potential decreases in aqueous solubility [2].
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, Log P) |
|---|---|
| Target Compound Data | Calculated Log P = 1.43 [1] |
| Comparator Or Baseline | 3-Methanesulfonylbenzoic acid (CAS 5345-27-7): Calculated Log P = 0.13 [1] |
| Quantified Difference | Δ Log P = +1.30 |
| Conditions | Theoretical calculation using JChem software; values obtained from Chembase database entries for respective compounds [1]. |
Why This Matters
The substantial difference in predicted lipophilicity directly informs solvent selection, chromatographic behavior, and likely in vitro ADME profiles during early-stage drug discovery, making the 4-ethyl analog a distinct choice for programs targeting specific log D ranges.
- [1] Chembase.cn. 4-Ethyl-3-methanesulfonylbenzoic acid (Log P 1.43) and 3-Methanesulfonylbenzoic acid (Log P 0.13). View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
